molecular formula C11H20N4O B14912479 3-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide

3-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide

Cat. No.: B14912479
M. Wt: 224.30 g/mol
InChI Key: IKEKSAVJLZVXMH-UHFFFAOYSA-N
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Description

3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide typically involves the reaction of 1H-pyrazole with a suitable amine and a propanamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes and the inhibition of cell growth. Additionally, it may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and the induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and potential applications. Its combination of a pyrazole ring and a propanamide moiety provides it with distinct biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N,N-dimethyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-10(9-15-8-4-6-13-15)12-7-5-11(16)14(2)3/h4,6,8,10,12H,5,7,9H2,1-3H3

InChI Key

IKEKSAVJLZVXMH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NCCC(=O)N(C)C

Origin of Product

United States

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